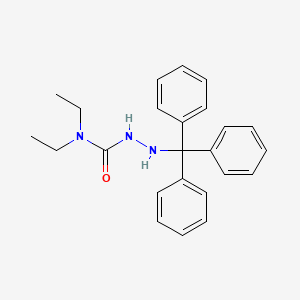![molecular formula C29H29NO B14249972 N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 400784-82-9](/img/structure/B14249972.png)
N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is primarily used in the field of organic electronics, particularly in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Métodos De Preparación
The synthesis of N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the biphenyl core.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens are introduced using reagents like nitric acid or halogenating agents.
Aplicaciones Científicas De Investigación
N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Electronics: It is widely used as a hole transport material in OLEDs and organic photovoltaic cells due to its excellent charge transport properties and thermal stability.
Nanostructured Hybrids: It is also employed in the preparation of organic-inorganic nanostructured hybrids, which combine the optoelectronic properties of organic molecules with the superior conductivity of inorganic nanoparticles.
Mecanismo De Acción
The mechanism of action of N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine in optoelectronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer in OLEDs. This is achieved through its high hole mobility and appropriate energy levels, which align well with other materials in the device. The molecular targets include the emissive layer and the anode, while the pathways involve the efficient transfer of holes across the device layers.
Comparación Con Compuestos Similares
N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine can be compared with other similar compounds such as:
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine (TPD): Both compounds are used as hole transport materials in OLEDs, but N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine offers better thermal stability and higher hole mobility.
N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine: This compound is also used in OLEDs but has different energy levels and charge transport properties compared to N,N-Bis(3,4-dimethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine.
Propiedades
Número CAS |
400784-82-9 |
|---|---|
Fórmula molecular |
C29H29NO |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)phenyl]-3,4-dimethylaniline |
InChI |
InChI=1S/C29H29NO/c1-20-6-12-27(18-22(20)3)30(28-13-7-21(2)23(4)19-28)26-14-8-24(9-15-26)25-10-16-29(31-5)17-11-25/h6-19H,1-5H3 |
Clave InChI |
NHDSVVYBBUHMKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)

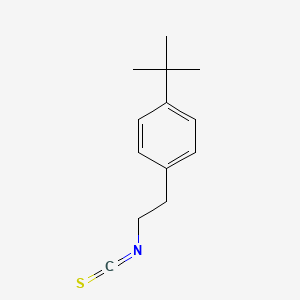
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
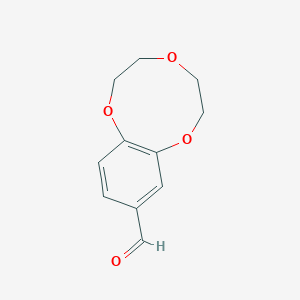
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
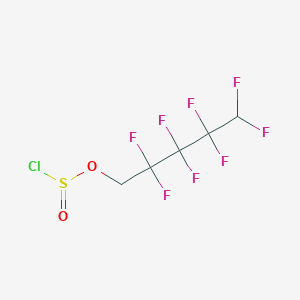
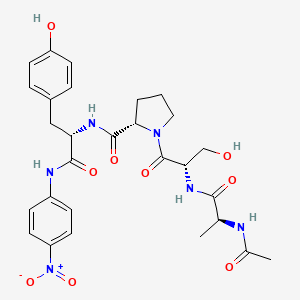
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
